molecular formula C12H13NO3 B2500193 [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol CAS No. 727421-95-6

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol

Cat. No. B2500193
CAS RN: 727421-95-6
M. Wt: 219.24
InChI Key: FJBAMZUXNYAHKD-UHFFFAOYSA-N
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Description

“[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol” is a compound used for proteomics research . Its molecular formula is C12H13NO3 and it has a molecular weight of 219.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structures of similar compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including [5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol, exhibit antiviral properties. For instance:

Synthesis of m-Aryloxy Phenols

In 2022, Zhong and colleagues reported a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis involved the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol, requiring high temperature and an inert atmosphere .

Other Potential Applications

While research on this compound is ongoing, its potential extends to various fields:

Mechanism of Action

While the specific mechanism of action for “[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol” is not available, indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Future Directions

The pharmaceutical sector has shown significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name

[5-(4-amino-2-methoxyphenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-12-6-8(13)2-4-10(12)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBAMZUXNYAHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol

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